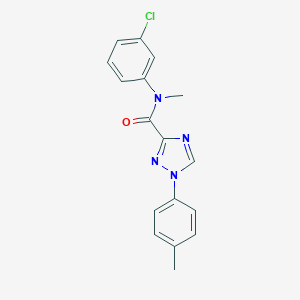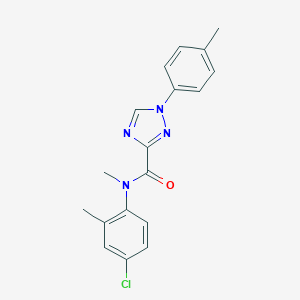![molecular formula C18H14N2O2 B278998 4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile, commonly known as MOA-728, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOA-728 is a small molecule that belongs to the class of benzoylpropenones and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of MOA-728 is not fully understood. However, it has been suggested that MOA-728 may act by inhibiting the activity of certain enzymes involved in the regulation of cellular processes. MOA-728 has also been found to modulate the expression of genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
MOA-728 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MOA-728 has also been found to reduce inflammation and oxidative stress in animal models. In addition, MOA-728 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOA-728 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. MOA-728 is also stable and can be easily synthesized in large quantities. However, MOA-728 has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, MOA-728 has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of MOA-728. One area of research is the investigation of the potential use of MOA-728 in the treatment of autoimmune diseases. Another area of research is the investigation of the mechanism of action of MOA-728 and the identification of its molecular targets. In addition, the safety and efficacy of MOA-728 in humans need to be further studied to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of MOA-728 involves the condensation of 4-cyanobenzaldehyde with 3-acetyl-6-methyl-7-oxo-1,3,5-cycloheptatriene in the presence of a base. The resulting intermediate is then treated with methylamine to produce MOA-728. The synthesis method has been optimized to provide high yields and purity of MOA-728.
Aplicaciones Científicas De Investigación
MOA-728 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. MOA-728 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, MOA-728 has been found to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Propiedades
Nombre del producto |
4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
4-[(E)-3-[6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-20-16-5-3-2-4-15(18(16)22)17(21)11-10-13-6-8-14(12-19)9-7-13/h2-11H,1H3,(H,20,22)/b11-10+ |
Clave InChI |
JLDXIGSOPVWQNO-ZHACJKMWSA-N |
SMILES isomérico |
CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C#N |
SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N |
SMILES canónico |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278915.png)
![isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278916.png)
![ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278918.png)
![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)
![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)








